3-(Triisopropylsilyl)propiolaldehyde
Overview
Description
3-(Triisopropylsilyl)propiolaldehyde is a chemical compound with the molecular formula C12H22OSi . It is used in various research and laboratory applications .
Synthesis Analysis
The synthesis of this compound has been described in several studies . For instance, one study describes the synthesis of 5,10,15,20-Tetrakis(triisopropylsilylethynyl)-porphyrin, where this compound was used as a starting material .Molecular Structure Analysis
The molecular structure of this compound consists of a propiolaldehyde group attached to a triisopropylsilyl group . The molecular weight of this compound is 210.39 .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in the synthesis of a fully π-conjugated, diyne-linked covalent organic framework formed via alkyne-alkyne cross-coupling reaction .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Synthesis Applications
3-(Triisopropylsilyl)propiolaldehyde has versatile applications in organic synthesis. It is used in the oxidation of propargyl alcohol to produce propiolaldehyde, a process that utilizes molecular oxygen as an oxidant, offering an eco-friendly and convenient method with decent yield (Liu & Ma, 2013). Additionally, it is instrumental in the preparation of functionalized pyrroles, synthesized through the ethynylation of pyrroles under mild conditions (Gotsko et al., 2016). Furthermore, this compound is used in the synthesis of 3-acylimidazo[1,2-a] pyridines via heterogeneous gold(I)-catalyzed annulation (Wei et al., 2018).
Catalysis and Reaction Mechanisms
In the field of catalysis, this compound is applied in various reactions. For instance, its derivative, propiolaldehyde, acts as a substrate in the reaction mechanisms of Lewis acids (Laszlo & Teston, 1990). It is also involved in cycloadditions with silyl nitronates to produce isoxazolines, demonstrating its utility in creating functionalized molecules (Jiang et al., 2017).
Applications in Materials Science
In materials science, propiolaldehyde, a compound related to this compound, is used in the synthesis of functional polymers with ethynyl groups, showcasing its role in polymer chemistry (Kobayashi et al., 1977).
Prebiotic Chemistry
Remarkably, propiolaldehyde has been identified in prebiotic chemistry. It forms from the action of an electric discharge on methane and water mixtures and participates in the synthesis of nicotinamide, an essential biomolecule (Dowler et al., 1970).
Green Chemistry
The principles of green chemistry are also applied using propiolaldehyde derivatives. These principles include atom and step economy and the minimization of waste, indicating the compound's relevance in sustainable chemical processes (Sheldon, 2012).
Safety and Hazards
Properties
IUPAC Name |
3-tri(propan-2-yl)silylprop-2-ynal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h8,10-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXGYIMJNXQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC=O)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455056 | |
Record name | 3-(Triisopropylsilyl)propiolaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-80-5 | |
Record name | 3-(Triisopropylsilyl)propiolaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.